molecular formula C15H10O3S B8495756 7-Methyl-9-oxothioxanthene-3-carboxylic acid CAS No. 51763-07-6

7-Methyl-9-oxothioxanthene-3-carboxylic acid

Cat. No. B8495756
Key on ui cas rn: 51763-07-6
M. Wt: 270.3 g/mol
InChI Key: IHTHWBOGGPTYNH-UHFFFAOYSA-N
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Patent
US08202833B2

Procedure details

N-(3-aminopropyl)methacrylamide hydrochloride (APMA), 4.53 g (25.4 mmol), prepared as described in U.S. Pat. No. 5,858,653, Example 2, was suspended in 100 ml of anhydrous chloroform in a 250 ml round bottom flask equipped with a drying tube. 7-methyl-9-oxothioxanthene-3-carboxylic acid (MTA) was prepared as described in U.S. Pat. No. 4,506,083, Example D. MTA-chloride (MTA-Cl) was made as described in U.S. Pat. No. 6,007,833, Example 1. After cooling the slurry in an ice bath, MTA-Cl, 7.69 g (26.6 mmol), was added as a solid with stirring. A solution of 7.42 ml (53.2 mmol) of triethylamine (TEA) in 20 ml of chloroform was then added over a 1.5 hour time period, followed by a slow warming to room temperature. The mixture was allowed to stir 16 hours at room temperature under a drying tube. After this time, the reaction was washed with 0.1 N HCl and the solvent was removed under vacuum after adding a small amount of phenothiazine as an inhibitor. The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1) and gave 8.87 g (88.7% yield) of product after air drying. The structure of Compound 1 was confirmed by NMR analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MTA chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.42 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
88.7%

Identifiers

REACTION_CXSMILES
Cl.NCCCNC(=O)C(C)=C.[CH3:12][C:13]1[CH:26]=[C:25]2[C:16]([S:17][C:18]3[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[CH:21]=[CH:22][C:23]=3[C:24]2=[O:27])=[CH:15][CH:14]=1.[Cl-].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:12][C:13]1[CH:26]=[C:25]2[C:16]([S:17][C:18]3[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[CH:21]=[CH:22][C:23]=3[C:24]2=[O:27])=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCCNC(C(=C)C)=O
Step Two
Name
MTA chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O.[Cl-]
Step Three
Name
Quantity
7.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the slurry in an ice bath
ADDITION
Type
ADDITION
Details
MTA-Cl, 7.69 g (26.6 mmol), was added as a solid
STIRRING
Type
STIRRING
Details
to stir 16 hours at room temperature under a drying tube
Duration
16 h
WASH
Type
WASH
Details
After this time, the reaction was washed with 0.1 N HCl
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
after adding a small amount of phenothiazine as an inhibitor
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.87 g
YIELD: PERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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